molecular formula C14H10N4O3 B5216303 2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(pyridin-2-yl)acetamide

2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(pyridin-2-yl)acetamide

Cat. No.: B5216303
M. Wt: 282.25 g/mol
InChI Key: GDYFPBMNNUZYFF-UHFFFAOYSA-N
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Description

2-(1,3-Dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(pyridin-2-yl)acetamide is a heterocyclic compound featuring a fused pyrrolo[3,4-c]pyridine core with two ketone groups (1,3-dioxo) and an acetamide bridge linked to a pyridin-2-yl substituent (Figure 1).

Properties

IUPAC Name

2-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)-N-pyridin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3/c19-12(17-11-3-1-2-5-16-11)8-18-13(20)9-4-6-15-7-10(9)14(18)21/h1-7H,8H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYFPBMNNUZYFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)CN2C(=O)C3=C(C2=O)C=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(pyridin-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of pyridine derivatives with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(pyridin-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used.

Scientific Research Applications

2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(pyridin-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological profile of pyrrolo[3,4-c]pyridine derivatives is highly dependent on substituents. Key analogs include:

Compound Name / ID Key Substituents Molecular Weight Biological Activity (IC₅₀ or % Inhibition) Reference ID
Target Compound 1,3-dioxo-pyrrolopyridine + pyridin-2-yl acetamide 326.3 (calc.) Data not reported
Compound 23 (MMP inhibitor) 5-(1,3-dioxo-pyrrolopyridin-2-yl) + sulfanyl-methyl group ~580 (calc.) MMP-2: 3 nM; MMP-9: 12 nM
2-(Thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide Thiazolo-pyrimidinone + pyridin-2-ylmethyl acetamide 302.35 Not reported
3-(1,3-Dioxo-pyrrolopyridin-2-yl)-N-mesitylpropanamide Mesitylpropanamide substituent 337.38 Not reported
Compound 24 (Anti-inflammatory) Tetrahydrofuran-methyl group ~280 (calc.) 26% inhibition at 50 mg/kg

Key Observations :

  • Electron-Withdrawing Groups : The 1,3-dioxo moiety in the target compound and Compound 23 enhances interactions with enzyme active sites, as seen in MMP inhibition .
  • Pyridine Variants : Replacing pyridin-2-yl with pyridin-2-ylmethyl (as in ) alters hydrogen-bonding capacity and bioavailability.

Physicochemical Properties

  • Molecular Weight : Most analogs fall within 300–400 Da, adhering to Lipinski’s rule for drug-likeness.

Biological Activity

The compound 2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(pyridin-2-yl)acetamide is a member of the pyrrolo[3,4-c]pyridine family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H10N2O4C_{12}H_{10}N_2O_4, and it features a complex structure that includes a pyrrolo[3,4-c]pyridine moiety. The presence of the 1,3-dioxo group contributes to its reactivity and potential biological interactions. The compound is classified under CAS number 1212191-11-1 .

Structural Characteristics

FeatureDescription
Molecular FormulaC12H10N2O4C_{12}H_{10}N_2O_4
CAS Number1212191-11-1
Molar Mass246.22 g/mol
Functional GroupsDioxo, Acetamide

Antimicrobial Properties

Research has shown that derivatives of pyrrolo[3,4-c]pyridine exhibit significant antimicrobial activity. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, including mycobacteria. The mechanism often involves inhibition of critical metabolic pathways in bacteria.

Anticancer Activity

Pyrrolo[3,4-c]pyridine derivatives have been investigated for their anticancer properties. A study showed that certain derivatives exhibited moderate cytotoxicity against ovarian cancer cells while maintaining low toxicity towards non-cancerous cells. This selectivity is crucial for developing targeted cancer therapies.

Analgesic and Sedative Effects

Several studies have highlighted the analgesic and sedative properties of pyrrolo[3,4-c]pyridine derivatives. These compounds interact with neurotransmitter systems in the brain, providing potential therapeutic avenues for pain management and anxiety disorders.

The biological effects of This compound are primarily attributed to its ability to modulate enzyme activities and receptor interactions:

  • Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : They can also interact with neurotransmitter receptors, influencing signaling pathways related to pain and mood regulation.

Study 1: Antimycobacterial Activity

A notable study assessed the antimycobacterial activity of pyrrolo[3,4-c]pyridine derivatives. The results indicated that specific compounds inhibited the growth of Mycobacterium tuberculosis at low concentrations (MIC < 0.15 µM), suggesting potential use in treating tuberculosis infections .

Study 2: Anticancer Efficacy

In another investigation focusing on cytotoxicity against cancer cell lines, a derivative exhibited selective toxicity towards ovarian cancer cells while sparing healthy cardiac cells. This selectivity indicates a promising therapeutic profile for further development .

Q & A

Q. What are the optimal synthetic routes for 2-(1,3-dioxo...acetamide, and how can reaction conditions be controlled to improve yield?

The synthesis of this compound can be optimized using multi-step protocols involving acylation and cyclization. Key steps include:

  • Amide coupling : Reacting pyrrolo[3,4-c]pyridine-1,3-dione derivatives with pyridin-2-ylamine using coupling agents like EDCI/HOBT in dimethyl sulfoxide (DMSO) or acetonitrile .
  • Temperature control : Maintaining reactions at 50–70°C to prevent side-product formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalysts : Use of palladium catalysts for cross-coupling reactions to introduce substituents .
    Yield improvements require monitoring via TLC/HPLC and iterative adjustment of stoichiometry .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Critical techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify proton environments and carbon frameworks .
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
  • HPLC : Assess purity (>95%) using C18 columns with UV detection at 254 nm .
  • X-ray crystallography : Resolve conformational details if single crystals are obtainable (e.g., via slow evaporation in DMSO/water) .

Q. How can researchers determine the solubility and stability of this compound under various experimental conditions?

  • Solubility profiling : Test in solvents (e.g., DMSO, PBS, ethanol) via gravimetric or UV-vis methods .
  • Stability assays : Incubate at 25°C/37°C under varying pH (2–9) and monitor degradation via HPLC over 72 hours .
  • Lyophilization : For long-term storage, lyophilize in inert atmospheres to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking or DFT) predict the biological interactions of this compound?

  • Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases, HDACs) based on pyrrolopyridine’s planar structure .
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • MD simulations : Assess conformational stability in lipid bilayers or protein binding pockets over 100-ns trajectories .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo bioactivity data for this compound?

  • Orthogonal assays : Validate in vitro hits with SPR (surface plasmon resonance) for binding affinity and ITC (isothermal titration calorimetry) for thermodynamic profiles .
  • Metabolite profiling : Use LC-MS to identify in vivo degradation products that may alter activity .
  • Structural analogs : Compare with halogenated derivatives (e.g., 4-Cl or 4-F substituents) to isolate pharmacophore contributions .

Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) among pyrrolo[3,4-c]pyridine derivatives?

  • Systematic substitution : Synthesize analogs with varying substituents (e.g., halogens, methyl groups) at the 1,3-dioxo or pyridyl positions .
  • Bioassay correlation : Test analogs against cancer cell lines (e.g., MCF-7, HepG2) and correlate IC50_{50} values with electronic/hydrophobic parameters (see Table 1) .

Q. Table 1: Example SAR for Pyrrolo[3,4-c]pyridine Derivatives

Substituent (R)LogPIC50_{50} (μM)Target Affinity
-H1.225.3Moderate
-Cl2.18.7High
-OCH3_30.932.1Low

Q. How can researchers design experiments to investigate potential off-target effects or polypharmacology?

  • Kinase profiling : Use broad-panel kinase assays (e.g., Eurofins DiscoverX) to identify off-target inhibition .
  • Proteomic pull-down : Couple the compound to sepharose beads for affinity purification of binding proteins from cell lysates .
  • Transcriptomics : RNA-seq to assess gene expression changes in treated vs. untreated cells .

Q. What advanced spectroscopic or crystallographic techniques can elucidate the compound’s conformational dynamics in solution?

  • Variable-temperature NMR : Study rotational barriers of amide bonds in DMSO-d6_6 across 25–80°C .
  • SC-XRD (Single-crystal X-ray diffraction) : Resolve π-π stacking interactions between pyrrolopyridine and pyridyl moieties .
  • 2D NOESY : Identify through-space proton correlations to confirm intramolecular hydrogen bonding .

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